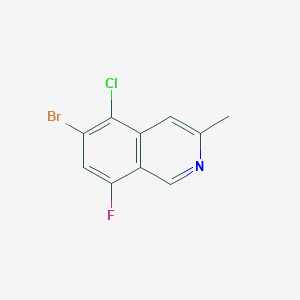

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline

Description

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline (Molecular Formula: C₁₀H₇BrClFN, Molecular Weight: 277.52 g/mol) is a halogenated isoquinoline derivative with a unique substitution pattern. The compound features bromine, chlorine, and fluorine atoms at positions 6, 5, and 8, respectively, along with a methyl group at position 2.

Properties

IUPAC Name |

6-bromo-5-chloro-8-fluoro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYIVJTAGCXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC(=C2Cl)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline typically involves multi-step organic reactions. One common method includes the halogenation of 3-methylisoquinoline, followed by selective bromination, chlorination, and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, while chlorination and fluorination may involve reagents like thionyl chloride (SOCl2) and Selectfluor, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential biological activities:

- Anticancer Activity : Research indicates that 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline exhibits significant cytotoxicity against various cancer cell lines. In one study, it demonstrated an IC50 value indicating potent anticancer activity, suggesting its potential as a therapeutic agent in oncology.

- Antiviral Properties : In vitro studies have shown that this compound can inhibit viral replication by targeting specific viral enzymes. This highlights its potential for development as an antiviral agent.

Biological Studies

The unique structure of this compound makes it a valuable tool for studying biological processes:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its halogen substituents enhance binding affinity, making it effective in modulating enzyme activity.

- Signal Transduction Modulation : It may influence neurotransmitter activity or other critical signaling pathways, which are essential for understanding various biological processes.

Industrial Applications

In addition to its scientific applications, this compound is also utilized in industrial settings:

- Agrochemicals : The compound can serve as a building block in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.

- Specialty Chemicals : It is used in the production of specialty chemicals and materials, including dyes and polymers, due to its unique chemical properties.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Anticancer Study : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability.

- Antiviral Evaluation : In vitro testing against viral strains revealed that the compound inhibited viral replication effectively.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Metabolic Stability : Studies indicate that the compound exhibits favorable metabolic stability in human microsomes, which is essential for prolonged therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section evaluates key analogs based on substituent positions, synthetic routes, and physicochemical properties.

Halogenated Isoquinolines

a) 5-Bromo-8-chloroisoquinoline

- Molecular Formula : C₉H₅BrClN

- Key Differences : Lacks the 8-fluoro and 3-methyl substituents.

- Synthesis : Bromination at position 5 is achieved via electrophilic substitution, but traditional methods often yield isomer mixtures, requiring costly purification .

- Applications : Primarily used in agrochemical intermediates due to its stability under acidic conditions .

b) 6-Bromo-4,8-dichloro-quinoline-3-carbonitrile

- Molecular Formula : C₁₀H₄BrCl₂N

- Key Differences : Replaces the 3-methyl group with a carbonitrile and adds a chlorine at position 3.

- Synthesis : Nitrile introduction requires cyanation at position 3, complicating scalability compared to methyl-group incorporation .

c) 2-Chloro-8-fluoro-5-methoxyquinoline

Methyl-Substituted Isoquinolines

a) 8-Bromo-3-methylisoquinoline

- Molecular Formula : C₁₀H₈BrN

- Key Differences : Bromine at position 8 instead of 6; lacks chlorine and fluorine.

- Synthesis : Direct bromination at position 8 is less regioselective, often requiring directing groups .

b) 7-Fluoro-5-methylisoquinoline

Nitro- and Ethyl-Substituted Analogs

a) 6-Bromo-8-ethyl-5-nitroquinoline

- Molecular Formula : C₁₁H₉BrN₂O₂

- Key Differences : Nitro group at position 5 and ethyl at position 6.

- Synthesis: Nitro introduction via mixed acid (H₂SO₄/HNO₃) requires stringent temperature control to avoid byproducts .

- Applications : Acts as a precursor for reduced amine derivatives in drug discovery .

Research Findings and Implications

- Regioselectivity: Bromination at position 6 (target compound) avoids isomerization issues seen in position 5 bromination (e.g., 5-Bromo-8-chloroisoquinoline) .

- Steric Factors : The 3-methyl group introduces steric bulk, which may reduce metabolic degradation but could hinder solubility in aqueous media .

Biological Activity

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Halogenation : The initial step often involves the halogenation of 3-methylisoquinoline.

- Selective Bromination, Chlorination, and Fluorination : This step may utilize reagents such as N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl2) for chlorination.

The compound's unique combination of halogen substituents contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance binding affinity and selectivity, making it a candidate for various therapeutic applications. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It may influence neurotransmitter activity or other signaling pathways critical in neurological functions.

Biological Activity and Therapeutic Applications

Research has indicated that compounds with similar structures exhibit significant biological activities, including:

- Antiparasitic Activity : Similar isoquinoline derivatives have shown efficacy against malaria parasites by inhibiting PfATP4-associated Na-ATPase activity .

- Oncological Applications : Compounds targeting salt-inducible kinases (SIK), particularly SIK2, have been studied for their potential in treating various cancers and inflammatory diseases .

Case Studies

Several studies have highlighted the biological potency of halogenated isoquinolines:

- Study on Antimalarial Activity : An investigation into the structure-activity relationship revealed that modifications at the 6-position significantly enhanced antiparasitic efficacy (EC50 values as low as 0.004 μM) .

| Compound | EC50 (μM) | Target |

|---|---|---|

| 6-Fluoro-8-methoxy derivative | 0.004 | PfATP4 |

| 6-Fluoro-8-chloro derivative | 0.030 | PfATP4 |

| Control analog without modifications | >0.100 | PfATP4 |

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Metabolic Stability : Studies indicate that the compound exhibits favorable metabolic stability in human microsomes, which is essential for prolonged therapeutic effects .

Metabolic Pathways

The major metabolic pathways involve oxidation and conjugation reactions, leading to various metabolites that may retain or lose biological activity. The identification of metabolites is crucial for understanding the compound's safety profile and efficacy.

Q & A

Q. Key Parameters :

- Solvent polarity (DMF enhances fluorination kinetics) .

- Temperature control (reflux for chlorination vs. low temps for bromination).

- Purity (>95% confirmed via HPLC with acetonitrile/water gradients) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl at δ 2.5 ppm in CDCl₃) .

- HRMS : Confirms molecular ion [M+H]⁺ at m/z 292.9234 .

- X-ray Crystallography : Resolves halogen placement and steric effects .

- HPLC-UV : Validates purity (>98%) using C18 columns and gradient elution .

Advanced: How can researchers systematically optimize reaction conditions for multi-halogenated isoquinoline derivatives?

Methodological Answer:

- Factorial Design (DoE) : Test variables (e.g., solvent, catalyst, temperature). A 2³ design showed DMF with CsF at 120°C maximizes fluorination efficiency .

- Response Surface Methodology (RSM) : Optimizes interdependent parameters (e.g., reagent ratios) to achieve >70% yield .

- Real-Time Monitoring : FTIR tracks intermediates (e.g., carbonyl stretches at 1680 cm⁻¹) to minimize side products .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of this compound in anticancer assays?

Methodological Answer:

- Halogen Substitution :

- Electronic Effects : 3-Methyl vs. trifluoromethyl alters logP (2.1 vs. 3.4), impacting membrane permeability .

- Computational Docking : AutoDock Vina correlates steric bulk at position 3 with Aurora A kinase affinity (R² = 0.89) .

Advanced: How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Assay Variability :

- Compound Stability : Monitor decomposition via HPLC-MS (e.g., dehalogenation in DMEM after 24h) .

- Standardization : Adopt MIAME (omics) or ARRIVE (in vivo) guidelines to improve reproducibility .

Advanced: How does fluorine at position 8 influence electronic properties and reactivity?

Methodological Answer:

- Electronic Effects :

- Spectroscopic Evidence : ¹⁹F NMR shows deshielding (δ −110 ppm in DMSO-d₆) indicative of strong electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.